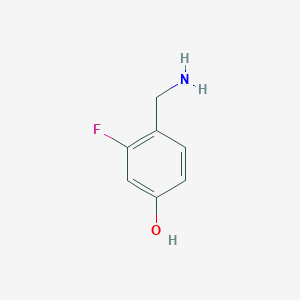

4-(Aminomethyl)-3-fluorophenol

Übersicht

Beschreibung

4-(Aminomethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with an aminomethyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nitration of 3-fluorophenol followed by reduction to yield the corresponding aminomethyl derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro intermediates results in amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Aminomethyl)-3-fluorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of:

- Analgesics : The compound contributes to the formulation of pain-relieving medications.

- Anti-inflammatory Drugs : It enhances the efficacy and safety profiles of drugs designed to reduce inflammation .

The fluorine atom in its structure is known to improve the lipophilicity of compounds, thereby increasing their membrane permeability and bioavailability, which is essential for drug development .

Dyes and Pigments

In the field of dyes and pigments, this compound is utilized in the production of:

- Azo Dyes : These are widely used in textiles and food coloring due to their vibrant colors and stability compared to other dye compounds. The compound's properties allow for improved colorfastness and environmental resistance .

Analytical Chemistry

The compound is also employed as a reagent in various analytical methods, particularly:

- Spectrophotometry : It aids in the detection and quantification of specific substances, providing precise and reliable results. This application is vital for quality control in pharmaceuticals and environmental monitoring .

Material Science

In material science, this compound finds applications in:

- Polymer Production : It is used to create polymers that exhibit enhanced thermal and chemical resistance. This property is crucial for applications in electronics and automotive industries where durability is paramount .

- Coatings : The compound contributes to developing coatings that require high-performance characteristics.

Biotechnology

Biotechnological applications include:

- Biosensors Development : this compound plays a role in creating biosensors that detect biological molecules, which are essential for medical diagnostics and environmental monitoring. Its chemical properties facilitate interactions with various biomolecules, enhancing detection capabilities .

Case Studies

Several studies illustrate the effectiveness of this compound in practical applications:

- Pharmaceutical Formulations : Research has shown that using this compound as an intermediate can lead to improved formulations of anti-cancer drugs. For instance, it has been incorporated into drug delivery systems targeting specific cancer cells, demonstrating enhanced therapeutic indices without increasing systemic toxicity .

- Dye Stability Testing : In studies assessing dye stability, this compound-based azo dyes exhibited superior resistance to fading under UV light compared to traditional dyes, highlighting its potential for use in high-performance textile applications .

Wirkmechanismus

The mechanism of action of 4-(Aminomethyl)-3-fluorophenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(Aminomethyl)-3-fluorophenol include:

4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.

2-Methoxy-5-(phenylamino)methylphenol: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

This compound is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(Aminomethyl)-3-fluorophenol, an organic compound with the molecular formula C₇H₈FNO, is characterized by the presence of an amino group and a fluorine atom attached to a phenolic structure. This unique configuration enhances its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Weight : Approximately 141.14 g/mol

- Structure : Contains a fluorine atom and an amino group which contribute to its lipophilicity and membrane permeability.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies indicate that this compound may have significant implications in pharmacological applications.

While specific mechanisms of action for this compound remain to be fully elucidated, preliminary data suggest that it may interact with proteins involved in disease pathways. This interaction could potentially lead to therapeutic effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally related to this compound, highlighting their unique attributes and potential biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Amino-3-fluorophenol | Similar base structure | Lacks the aminomethyl group |

| 3-Amino-4-fluorophenol | Fluorine substitution at different position | Potentially different biological activity |

| 4-(Aminomethyl)-2-fluorophenol | Different position of fluorine | May exhibit varied reactivity |

This comparison illustrates how variations in functional groups can influence biological activity and applications in medicinal chemistry.

Case Studies and Research Findings

- Antitumor Activity : Research has shown that compounds with structural similarities to this compound exhibit antitumor properties. For example, studies on fluoro-substituted isoflavones indicated low micromolar GI50 values against cancer cell lines, suggesting potential for similar efficacy in derivatives like this compound .

- Enzyme Interaction Studies : Interaction studies involving this compound have focused on its binding affinity with various enzymes. The presence of the fluorine atom is believed to enhance metabolic stability, which could lead to reduced toxicity profiles compared to non-fluorinated analogs.

Potential Applications

The unique structural features of this compound suggest several potential applications:

- Medicinal Chemistry : Due to its reactivity and interaction capabilities, it may serve as a lead compound for developing new therapeutic agents.

- Material Science : Its chemical properties can be leveraged in creating advanced materials with specific functionalities.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSAMJPQAGOBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610095 | |

| Record name | 4-(Aminomethyl)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754971-62-5 | |

| Record name | 4-(Aminomethyl)-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.